molecular formula C11H16N4O B7572812 N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide

N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide

Cat. No. B7572812
M. Wt: 220.27 g/mol
InChI Key: FIKJMFCBKKOFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide, also known as CBMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CBMPA is a potent and selective inhibitor of the protein kinase CK2, which plays a critical role in a variety of cellular processes, including cell growth, proliferation, and survival. In

Scientific Research Applications

N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology, where CK2 has been shown to play a critical role in the development and progression of various types of cancer. N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.

Mechanism of Action

N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide acts as a potent and selective inhibitor of CK2, which is a serine/threonine protein kinase that plays a critical role in a variety of cellular processes. CK2 has been shown to be overexpressed in a variety of cancer cells, making it an attractive target for the development of new cancer therapies. N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide binds to the ATP-binding site of CK2, inhibiting its activity and preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has been shown to inhibit the growth and proliferation of other types of cells, including T cells and fibroblasts. N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of CK2, making it a useful tool for studying the role of CK2 in various cellular processes. N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide is also relatively easy to synthesize, making it readily available for use in research. However, N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide does have some limitations. It has been shown to have some off-target effects, which may complicate interpretation of results. Additionally, N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has not been extensively studied in vivo, so its effects on whole organisms are not well understood.

Future Directions

There are several future directions for research on N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide. One area of research is in the development of new cancer therapies. N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of research is in the development of new anti-inflammatory drugs. N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has shown anti-inflammatory properties, and further research is needed to determine its potential as a treatment for inflammatory diseases. Finally, more research is needed to understand the full range of effects of N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide on cellular processes, including its off-target effects and potential interactions with other proteins.

Synthesis Methods

N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of 4-methylpyrazole-1-carboxylic acid with N-(1-bromo-butyl)-acetamide, followed by reaction with cyanogen bromide. Another method involves the reaction of 4-methylpyrazole-1-carboxylic acid with N-(1-chlorobutyl)-acetamide, followed by reaction with sodium cyanide. Both of these methods result in the formation of N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide with high yields and purity.

properties

IUPAC Name

N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-3-4-10(5-12)14-11(16)8-15-7-9(2)6-13-15/h6-7,10H,3-4,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKJMFCBKKOFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)CN1C=C(C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide

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